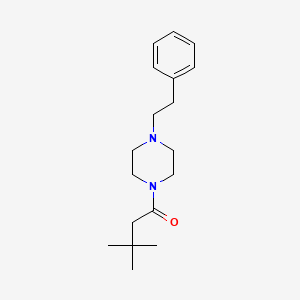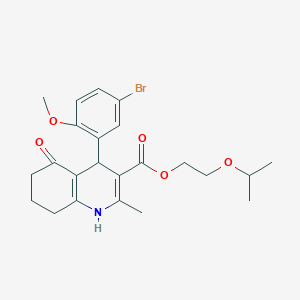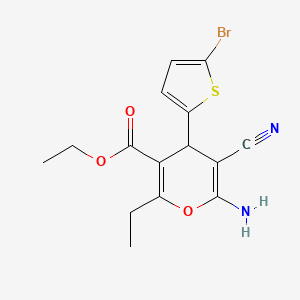
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a chiral compound that exists as two enantiomers, (R)-DMPP and (S)-DMPP.
Mecanismo De Acción
The exact mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor, which is a serotonin receptor involved in the regulation of anxiety and depression. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, anti-depressant, and anti-cancer effects in animal models. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be stored for long periods of time. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound is a chiral compound that exists as two enantiomers, which can complicate experiments that require the use of a single enantiomer. This compound is also a relatively new compound, and its effects on humans are not fully understood.
Direcciones Futuras
There are several future directions for 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine research. One direction is to investigate the potential therapeutic applications of this compound in humans. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate system. Furthermore, the development of more efficient synthesis methods for this compound and its enantiomers could lead to the production of large quantities of this compound for research purposes.
Métodos De Síntesis
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine can be synthesized through a two-step process. The first step involves the reaction of 3,3-dimethylbutanoyl chloride with piperazine to form 1-(3,3-dimethylbutanoyl)piperazine. The second step involves the reaction of 1-(3,3-dimethylbutanoyl)piperazine with 2-phenylethylamine to form this compound. The yield of this compound is approximately 50% for both enantiomers.
Aplicaciones Científicas De Investigación
1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. This compound has been shown to have anxiolytic and anti-depressant effects in animal models and has been proposed as a potential treatment for anxiety and depression disorders. This compound has also been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3,3-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)15-17(21)20-13-11-19(12-14-20)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHKLGQGPHALCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-3-pyridinyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5026538.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5026541.png)
![11-chloro-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5026547.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5026556.png)

![3-(3-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026577.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5026597.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)

![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5026614.png)
